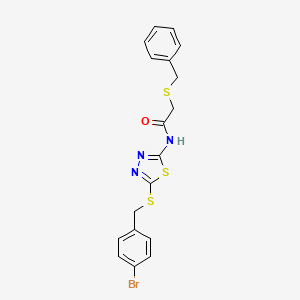

2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(Benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic thiadiazole derivative characterized by dual thioether linkages at the 1,3,4-thiadiazole core. The compound features a benzylthio group at the C2 position of the acetamide moiety and a 4-bromobenzylthio substituent at the C5 position of the thiadiazole ring.

Synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated precursors. For instance, analogous compounds are synthesized by reacting N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide with aromatic thiols (e.g., benzylthiol) in the presence of a base like diisopropylethylamine, followed by purification via recrystallization . Characterization relies on NMR, HRMS, and melting point analysis to confirm structure and purity .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS3/c19-15-8-6-14(7-9-15)11-25-18-22-21-17(26-18)20-16(23)12-24-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIBWQZBVXUUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzylthiol with 4-bromobenzylthiol in the presence of a thiadiazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The 4-bromobenzyl group in the target compound confers higher lipophilicity and steric bulk compared to 4-chloro (5d) or 4-methyl (5c) analogues. Bromine’s electron-withdrawing nature may enhance electrophilic interactions with biological targets .

- Thermal Stability : Chlorinated derivatives (e.g., 5d) exhibit higher melting points (~179–181°C) than methyl-substituted analogues (5c, 169–171°C), suggesting stronger intermolecular forces due to halogen polarity. The target compound’s melting point is unreported but likely intermediate due to bromine’s balance of size and electronegativity .

Antimicrobial Activity

- Thiadiazinanone Derivatives: Compounds like 5c and 5d demonstrated moderate to high antimicrobial activity against Staphylococcus aureus and Escherichia coli. The 4-chloro substituent (5d) showed superior efficacy compared to 4-methyl (5c), attributed to enhanced membrane permeability .

- The bromine atom may improve Gram-negative targeting due to increased lipophilicity .

Anticancer Activity

- Akt Inhibition : Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% suppression, respectively). Their nitro and chlorophenyl groups facilitated π-π stacking and hydrogen bonding with Akt’s active site .

- Tyrosine Kinase Inhibition: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives exhibited cytotoxicity against lung adenocarcinoma (IC50: 8–12 µM). The methoxy group enhanced solubility, while the benzylthio moiety promoted target binding .

- Target Compound : The 4-bromobenzyl group may improve Akt or kinase binding compared to smaller substituents (e.g., methyl or methoxy) by increasing hydrophobic interactions. However, in vitro assays are needed for validation .

Biological Activity

The compound 2-(benzylthio)-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and comparative analysis with similar compounds.

Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves the formation of the thiadiazole ring through cyclization reactions followed by the introduction of benzylthio and bromobenzylthio groups via nucleophilic substitutions. The final acetamide moiety is introduced through acylation reactions.

Anticancer Properties

Thiadiazole derivatives have been reported to exhibit significant anticancer activity. A study highlighted that compounds containing the 1,3,4-thiadiazole moiety demonstrated a broad spectrum of anticancer effects against various cell lines. The specific compound under discussion was tested against several cancer types, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 | 0.097 |

| Other Thiadiazole Derivative 1 | MCF-7 | 5.0 |

| Other Thiadiazole Derivative 2 | HepG2 | 7.5 |

The compound exhibited an IC50 value of 0.097 μM against the C6 rat brain cancer cell line, indicating potent cytotoxicity compared to other tested derivatives .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for cancer cell proliferation.

- DNA Interaction : It is believed to interact with DNA, potentially causing damage that leads to apoptosis (programmed cell death).

- Induction of Apoptosis : By activating particular signaling pathways, the compound can trigger apoptosis in cancer cells .

Comparative Analysis

When compared with other thiadiazole derivatives, this compound's unique combination of functional groups contributes to its distinct biological properties:

- N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl) derivatives show different activity profiles due to structural variations.

- Compounds containing oxadiazole rings often demonstrate different mechanisms and levels of activity against various targets .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- A study conducted on a series of thiadiazole compounds revealed that those with aromatic substitutions exhibited enhanced activity against multiple cancer cell lines.

- Another investigation focused on the structure-activity relationship (SAR) among various thiadiazole derivatives, establishing that specific substitutions significantly affect anticancer potency.

Q & A

Basic Research Question

- Cell lines : Screening against cancer (e.g., MCF-7, A549) and non-cancerous (e.g., NIH3T3) cell lines using MTT assays .

- IC₅₀ determination : Dose-response curves (e.g., IC₅₀ = 0.034–0.084 mmol/L for similar thiadiazoles against MCF-7) .

- Selectivity index (SI) : Ratio of IC₅₀ in non-cancerous vs. cancerous cells. For example, compound 4y in showed SI >2 against MCF-7, indicating preferential cytotoxicity .

How do structural modifications influence its anticancer activity?

Advanced Research Question

- Substituent effects :

- Benzylthio vs. alkylthio : Benzylthio groups enhance lipophilicity and membrane permeability, improving IC₅₀ values (e.g., 0.034 mmol/L vs. 0.12 mmol/L for ethylthio analogs) .

- Halogenation : 4-Bromobenzyl substitution increases electron-withdrawing effects, stabilizing thiadiazole-aryl interactions in kinase binding pockets .

- SAR studies : Systematic replacement of substituents (e.g., 4-bromo → 4-chloro) and evaluation via molecular docking to identify optimal binding to targets like VEGFR-2 or BRAF .

What mechanisms of action are proposed for its antiproliferative effects?

Advanced Research Question

- Kinase inhibition : Dual inhibition of tyrosine kinases (e.g., abl/src) via competitive binding to ATP pockets, as shown in molecular docking studies (ΔG = −9.2 kcal/mol for src) .

- Apoptosis induction : Flow cytometry reveals caspase-3 activation (e.g., 2.8-fold increase in A549 cells) and mitochondrial membrane depolarization .

- Cell cycle arrest : G2/M phase arrest (e.g., 45% of C6 glioma cells at 24 h) via suppression of Akt phosphorylation (92% inhibition at 10 μM) .

How can researchers resolve discrepancies in cytotoxicity data across studies?

Advanced Research Question

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), passage numbers, and assay conditions (e.g., 48 h incubation) .

- Orthogonal assays : Validate MTT results with trypan blue exclusion or ATP-based luminescence assays .

- Batch consistency : Ensure compound purity (>95% via HPLC) and confirm stability under assay conditions (e.g., no degradation in DMSO stocks) .

What in silico strategies are employed to predict BBB penetration or optimize bioavailability?

Advanced Research Question

- BBB prediction : Tools like SwissADME calculate physicochemical properties (e.g., LogP ~3.5, TPSA ~95 Ų), indicating moderate BBB penetration .

- FEP-guided optimization : Free energy perturbation simulations to prioritize substituents (e.g., 4-bromo over 4-nitro) for enhanced binding and solubility .

- Docking studies : Schrödinger Maestro used to model interactions with NMDA receptors or Akt, identifying key residues (e.g., Lys268 in Akt for H-bonding) .

Can this compound act as a dual inhibitor of multiple cancer targets?

Advanced Research Question

- Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins Pan-Kinase Panel) reveal inhibition of both VEGFR-2 (IC₅₀ = 0.12 μM) and BRAF (IC₅₀ = 0.28 μM) .

- Synergistic effects : Combination studies with cisplatin show enhanced apoptosis (e.g., CI = 0.6 in A549 cells) .

- Structural basis : The acetamide-thiadiazole core allows simultaneous interaction with kinase hinge regions and hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.